Synthetic Strategies for 2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Technical Guide
Synthetic Strategies for 2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 2,3-dihydrobenzofuran-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The document details a key synthetic methodology, including experimental protocols and quantitative data, to facilitate its application in research and development.
Introduction
2,3-Dihydrobenzofuran-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₉H₈O₃.[1][4] Its structure, featuring a fused benzofuran core with a carboxylic acid group at the 5-position, makes it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active agents.[1][2][3] Derivatives have shown potential in targeting cellular pathways relevant to cancer research.[1] This guide focuses on practical and documented methods for its preparation.
Core Synthesis Pathways
The synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid can be approached through several strategic routes. The most prominently documented and direct method involves the oxidation of a precursor aldehyde. Other potential, more general strategies include the cyclization of appropriately substituted phenolic compounds and direct carboxylation of the dihydrobenzofuran ring system.[1]
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Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde: This is a direct and high-yielding method for obtaining the target carboxylic acid.
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Intramolecular Cyclization: General strategies for forming the dihydrobenzofuran ring can be adapted, typically involving the cyclization of a phenolic compound with a suitable side chain.[1]
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Carboxylation Reactions: Direct introduction of a carboxylic acid group onto the 2,3-dihydrobenzofuran scaffold is a potential but less specifically documented route for this isomer.[1]
This guide will focus on the detailed experimental protocol for the oxidation pathway due to the availability of specific procedural data.
Pathway 1: Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde
This synthetic route utilizes the readily available 2,3-dihydrobenzofuran-5-carbaldehyde as the starting material. The aldehyde is oxidized to the corresponding carboxylic acid using a bromine-based oxidizing agent in an acidic medium.
Experimental Protocol
The following protocol is based on a documented procedure for the synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid from its corresponding aldehyde.[5]
Materials:
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2,3-Dihydro-1-benzofuran-5-carbaldehyde
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Glacial Acetic Acid
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Sodium Acetate (NaOAc)
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Bromine (Br₂)
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Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
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Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
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Ethyl Acetate
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Sodium Sulfate (Na₂SO₄)
Procedure:
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A solution of 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) is prepared in glacial acetic acid (8 ml).
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Sodium acetate (664 mg, 8.1 mmol) is added to the solution.
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The mixture is cooled to 10°C.
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Bromine (0.7 ml, 13.5 mmol) is added slowly to the cooled reaction mixture.
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The reaction is stirred for 2 hours at room temperature.
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Following the reaction period, the mixture is diluted with a saturated aqueous solution of sodium thiosulfate (10 ml).
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The mixture is then washed with a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with ethyl acetate.
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The organic extracts are combined, dried over sodium sulfate, and concentrated in vacuo to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,3-Dihydro-1-benzofuran-5-carbaldehyde | [5] |
| Molar Mass (Start) | 148.16 g/mol | [6] |
| Molar Mass (Product) | 164.16 g/mol | [1] |
| Yield | 91% (1.4 g) | [5] |
| Reaction Time | 2 hours | [5] |
| Reaction Temperature | 10°C to Room Temperature | [5] |
General Experimental Workflow
The overall process from reaction setup to product isolation follows a standard synthetic chemistry workflow.
References
- 1. Buy 2,3-Dihydrobenzofuran-5-Carboxylic Acid | 76429-73-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3-Dihydrobenzofuran-5-Carboxylic Acid|CAS 76429-73-7 [rlavie.com]
- 5. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
- 6. 2,3-Dihydrobenzofuran-5-carboxaldehyde | C9H8O2 | CID 735901 - PubChem [pubchem.ncbi.nlm.nih.gov]
